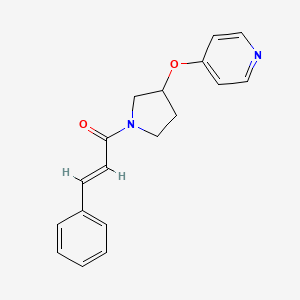

(E)-3-phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one belongs to the α,β-unsaturated ketone (chalcone) family, characterized by a conjugated enone system. Its structure features a pyrrolidine ring substituted with a pyridin-4-yloxy group at the 3-position, linked to a propenone chain terminated by a phenyl group.

Properties

IUPAC Name |

(E)-3-phenyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-18(7-6-15-4-2-1-3-5-15)20-13-10-17(14-20)22-16-8-11-19-12-9-16/h1-9,11-12,17H,10,13-14H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEIHWZKEOTUBM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group , a pyrrolidine ring , and a pyridine moiety , which contribute to its diverse biological interactions. Its IUPAC name is 3-phenyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)propan-1-one, and it has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Weight | 288.35 g/mol |

| CAS Number | 2034574-89-3 |

| InChI | InChI=1S/C18H20N2O2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, similar to other pyridine derivatives.

- Receptor Modulation: It can act on neurotransmitter receptors, potentially affecting neuropharmacological pathways.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antioxidant Activity: Preliminary studies suggest that the compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

-

Anti-inflammatory Effects: Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. The IC50 values for COX inhibition were reported as follows:

Compound IC50 (μM) COX-1 IC50 (μM) COX-2 Compound A 19.45 ± 0.07 42.1 ± 0.30 Compound B 26.04 ± 0.36 31.4 ± 0.12 (E)-3-Pyridine TBD TBD - Anticancer Properties: Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, demonstrating potential as an anticancer agent.

Case Studies

Case Study 1: Anticancer Activity

In vitro studies conducted on MCF-7 cells revealed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer therapeutic.

Case Study 2: Anti-inflammatory Response

A study utilizing carrageenan-induced paw edema in rats demonstrated that the administration of this compound resulted in a marked decrease in edema formation, suggesting its efficacy as an anti-inflammatory agent.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s key structural distinction lies in the 3-(pyridin-4-yloxy)pyrrolidin-1-yl substituent. Comparable compounds include:

Key Observations :

- The pyridin-4-yloxy group in the target compound introduces both hydrogen-bonding capacity (via the pyridine N) and steric bulk compared to simpler pyrrolidine derivatives (e.g., ).

- Electron-withdrawing groups (e.g., nitro in ) lower the carbonyl IR frequency (νC=O ~1640–1680 cm⁻¹), while electron-donating groups (e.g., methoxy in ) increase it .

Spectroscopic Properties

- IR Spectroscopy : The carbonyl (C=O) stretching frequency in s-trans conformers of substituted chalcones shows poor correlation with substituent effects (r < 0.900), suggesting complex electronic interactions .

- NMR Data: Analogous compounds () exhibit characteristic enone proton signals at δ 7.3–8.1 ppm (1H, d, J = 15–16 Hz) and carbonyl carbons at δ 185–190 ppm .

Substituent Effects on Reactivity and Stability

- Electronic Effects: The pyridin-4-yloxy group likely enhances solubility in polar solvents and stabilizes the enone system through resonance. This contrasts with nitro-substituted analogs (), where the electron-withdrawing group increases electrophilicity at the carbonyl.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-3-phenyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A key step is the formation of the enone moiety via condensation reactions, followed by functionalization of the pyrrolidine ring. For example, coupling agents like 1,1'-thiocarbonyldiimidazole (TCDI) are often used to link the pyridinyloxy-pyrrolidine fragment to the propenone backbone. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the (E)-isomer .

Q. How can the purity and stereochemical integrity of this compound be verified?

- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. For stereochemical confirmation, X-ray crystallography (as demonstrated in structurally similar compounds like (E)-3-[4-(diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one) provides unambiguous evidence of the (E)-configuration and spatial arrangement of substituents .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer : Initial screening often includes in vitro assays targeting kinases or receptors due to the compound’s heterocyclic motifs. For example, pyridine and pyrrolidine derivatives are frequently tested in enzyme inhibition assays (e.g., fluorescence-based kinase assays) to identify potential interactions with biological targets .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for this compound?

- Methodological Answer : Density functional theory (DFT) calculations can predict transition states and energetics of key steps (e.g., enone formation). Machine learning models, trained on synthetic datasets from analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives), can propose reaction conditions to maximize yield and minimize side products .

Q. What strategies resolve discrepancies in reported synthetic yields for similar enone-containing compounds?

- Methodological Answer : Systematic analysis of reaction parameters (e.g., solvent effects, catalyst loading) using design of experiments (DoE) is critical. For example, conflicting yields in pyridinyloxy-pyrrolidine syntheses may arise from moisture-sensitive intermediates, necessitating rigorous anhydrous conditions .

Q. How do crystallographic studies inform the design of derivatives with enhanced bioactivity?

- Methodological Answer : X-ray structures (e.g., of (E)-3-[4-(diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one) reveal intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that stabilize ligand-target complexes. Modifying substituents to mimic these interactions can improve binding affinity .

Q. What advanced analytical techniques characterize degradation products under physiological conditions?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) coupled with metabolomic profiling identifies degradation pathways. For instance, enzymatic hydrolysis of the pyrrolidine ring in related compounds can be tracked using isotopically labeled analogs .

Q. How can structure-activity relationships (SAR) be established for this compound’s derivatives?

- Methodological Answer : Combinatorial synthesis of analogs with systematic substitutions (e.g., varying pyridine substituents) followed by bioactivity assays (e.g., IC50 determinations) identifies critical pharmacophores. Computational docking studies using homology models further rationalize SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.